Product packaging for 3-Bromo-2-(methoxy-D3)pyridine(Cat. No.:)

3-Bromo-2-(methoxy-D3)pyridine

Cat. No.: B14035590
M. Wt: 191.04 g/mol
InChI Key: PORGLLGXCAQORO-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-(methoxy-d3)pyridine (CAS 1185314-35-5) is a valuable deuterated building block in pharmaceutical and organic synthesis. This compound, with a molecular formula of C₆H₃BrD₃NO and a molecular weight of 191.04 g/mol, features a deuterated methoxy group at the 2-position of the pyridine ring . It is specifically designed as a stable isotope-labeled analog for use in Drug Metabolism and Pharmacokinetics (DMPK) studies . Its primary research value lies in its incorporation into potential Active Pharmaceutical Ingredients (APIs), where it serves as a tracer to elucidate biochemical pathways . By using this deuterated compound, researchers can better understand drug interactions, degradation processes, and metabolic fate with enhanced analytical detection, aiding in the development of safer and more effective therapeutics . Beyond its core application in drug discovery, this reagent is also employed in the synthesis of complex organic compounds and has uses in material science for creating specialized polymers or coatings with tailored properties . For optimal stability and shelf life, this product should be stored sealed and dry at -20°C . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrNO B14035590 3-Bromo-2-(methoxy-D3)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrNO

Molecular Weight

191.04 g/mol

IUPAC Name

3-bromo-2-(trideuteriomethoxy)pyridine

InChI

InChI=1S/C6H6BrNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3

InChI Key

PORGLLGXCAQORO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC=N1)Br

Canonical SMILES

COC1=C(C=CC=N1)Br

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 2 Methoxy D3 Pyridine

Strategies for Site-Selective Deuterium (B1214612) Incorporation into Pyridine (B92270) Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, making the development of methods for its selective deuteration highly valuable. rsc.org Strategies often involve the activation of specific C-H bonds to facilitate hydrogen/deuterium (H/D) exchange or the construction of the deuterated moiety from isotopically labeled precursors.

Advanced Approaches Utilizing Heterocyclic Phosphonium Salt Intermediates

A powerful and broadly applicable strategy for the site-selective incorporation of deuterium into pyridines involves the use of heterocyclic phosphonium salt intermediates. nih.gov This method offers high yields and excellent regioselectivity. The general approach involves the conversion of a pyridine derivative into a heterocyclic phosphonium salt, which then undergoes isotopic labeling. nih.gov

This two-step sequence is particularly effective for complex pyridines and even pharmaceutical molecules. acs.org The phosphonium salt intermediate activates the pyridine ring towards nucleophilic attack, allowing for the introduction of various functional groups, including isotopes. acs.orgscientificupdate.com The versatility of these intermediates has been demonstrated in their use for creating C-C, C-N, and C-S bonds, in addition to isotopic labeling. acs.org The reaction of azaarene-derived phosphonium salts with a deuterium source, such as deuterated methanol (B129727) (CD3OD) or heavy water (D2O), in the presence of a base like potassium carbonate, can achieve high levels of deuterium incorporation. scientificupdate.com

Recent studies have delved into the mechanistic details of base-mediated deuteration of pyridyl phosphonium and ammonium salts. chemrxiv.orgrsc.org Computational and experimental work has shown that attaching a temporary electron-withdrawing group at the para-position can block this site and increase the acidity of other positions, thereby directing deuteration to remote sites. chemrxiv.orgrsc.org For instance, pyridyl phosphonium salts can be synthesized in one pot and subsequently treated with a base in a deuterated solvent like DMSO-d6 to achieve deuteration. rsc.org

Intermediate Deuterium Source Base Outcome Reference
Heterocyclic Phosphonium SaltCD3OD/D2OK2CO3High yield, exclusive regioselectivity nih.govscientificupdate.com
Pyridyl Phosphonium SaltDMSO-d6KOtBuRemote site deuteration chemrxiv.orgrsc.org

Mechanistic Investigations of Hydrogen/Deuterium Exchange (H/D Exchange) Protocols

Hydrogen/deuterium exchange (H/D exchange) is a fundamental process for introducing deuterium into organic molecules. wikipedia.org This reaction involves the replacement of a covalently bonded hydrogen atom with a deuterium atom. wikipedia.org While exchangeable protons (e.g., in -OH or -NH groups) can be readily exchanged, the deuteration of C-H bonds often requires catalysis. wikipedia.org

The dynamics of H/D exchange in systems related to N-aminopyridinium cations provide insights into the activation of pyridine rings. While direct studies on N-aminopyridinium cations for the synthesis of 3-Bromo-2-(methoxy-D3)pyridine are not prevalent in the provided context, the principles of activating the pyridine ring through N-functionalization are relevant. The introduction of a positive charge on the nitrogen atom, as in N-aminopyridinium or the aforementioned phosphonium salts, enhances the acidity of the ring protons, facilitating base-mediated H/D exchange. chemrxiv.orgrsc.org The base abstracts a proton to form a carbanion or an ylide intermediate, which is then quenched by a deuterium source. nih.gov

Palladium-catalyzed C-H deuteration has emerged as a powerful tool for the regioselective labeling of arenes, including pyridines. rsc.orgnih.gov These methods often employ a directing group to guide the palladium catalyst to a specific C-H bond. The reaction typically proceeds through a reversible C-H activation step, allowing for the incorporation of deuterium from a deuterated solvent or reagent. rsc.org

A notable advancement in this area is the use of secondary phosphine oxides as internal bases in palladium-catalyzed H/D exchange, which allows for regioselective deuteration at the α-position of pyridines. rsc.orgrsc.org This approach overcomes the conventional ortho-directing nature of many directing groups and enables efficient labeling adjacent to the nitrogen atom. rsc.orgrsc.org

Catalyst System Directing Group/Ligand Deuterium Source Selectivity Reference
PalladiumSecondary Phosphine OxideHeavy Water (D2O)α-position rsc.orgrsc.org
PalladiumCarboxylic AcidsAcetic acid-d4ortho-position nih.govacs.org

The mechanism of many palladium-catalyzed C-H activation reactions, including deuteration, is often described by a concerted metalation-deprotonation (CMD) pathway. wikipedia.orgchempedia.info In a CMD mechanism, the C-H bond cleavage and the formation of the new C-metal bond occur in a single transition state without the formation of a metal hydride intermediate. wikipedia.org A base, often a carboxylate, assists in the deprotonation of the substrate. wikipedia.org This pathway is common for high-valent, late transition metals like Pd(II). wikipedia.org The reversibility of the C-H insertion process in the CMD mechanism allows for the incorporation of deuterium from a source like heavy water. rsc.org The CMD pathway has been shown to be operative in the deuteration of various substrates, including those with directing groups that facilitate the C-H activation. rsc.org

The geometry of the transition state in the CMD pathway plays a crucial role in determining the regioselectivity of deuterium incorporation. rsc.orgrsc.org Geometric constraints can be imposed by the directing group or, as more recently demonstrated, by the CMD base itself. rsc.org For example, the use of a secondary phosphine oxide as a CMD base can constrain the outreach of the metal center, leading to a five-membered transient state structure that favors deuteration at the α-position of pyridines. rsc.orgrsc.org This geometric constraint effectively shifts the regioselectivity away from what might be expected based on the directing group alone. rsc.org Computational studies and experimental evidence support the idea that the "biting angle" of the directing group and the structure of the CMD base are key factors in controlling the geometry of the transient state and, consequently, the site of deuterium incorporation. rsc.org

Palladium-Catalyzed C-H Deuteration and Regioselectivity

Methodologies for Introducing the Methoxy-D3 Moiety

The primary strategy for the synthesis of this compound involves the initial preparation of a suitable precursor, 3-bromo-2-hydroxypyridine, followed by the introduction of the trideuteromethyl group.

Precursor Deuteration Techniques for Methoxy (B1213986) Group Formation

The most direct and widely employed method for introducing the methoxy-D3 group is through the use of a deuterated methylating agent. This approach begins with the synthesis of the non-deuterated precursor, 3-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 3-bromo-2(1H)-pyridinone).

Several synthetic routes to 3-bromo-2-hydroxypyridine have been reported. One common method involves the diazotization of 2-amino-3-bromopyridine followed by hydrolysis. In a typical procedure, 2-amino-3-bromopyridine is treated with sodium nitrite in the presence of a strong acid, such as sulfuric acid, at low temperatures. The resulting diazonium salt is then warmed to induce hydrolysis, affording 3-bromo-2-hydroxypyridine in good yield. chemicalbook.com An alternative route is the direct bromination of 2-hydroxypyridine (2-pyridone) using a brominating agent like bromine in an aqueous solution of potassium bromide. chemicalbook.com

Once the 3-bromo-2-hydroxypyridine precursor is obtained, the methoxy-D3 group is introduced via a nucleophilic substitution reaction. The hydroxyl group of the precursor is first deprotonated with a suitable base to form the corresponding pyridinolate anion. This is followed by reaction with a deuterated methylating agent. Deuterated iodomethane (CD3I) is a commercially available and commonly used reagent for this purpose. The reaction is typically carried out in an inert solvent, and the choice of base and reaction conditions is crucial for achieving high yields and minimizing side reactions.

Table 1: Representative Reaction Conditions for O-Deuteromethylation

PrecursorDeuterating AgentBaseSolventTemperature (°C)Yield (%)Isotopic Purity (%)
3-Bromo-2-hydroxypyridineCD3INaHTHF0 to rt>90>98
3-Bromo-2-hydroxypyridineCD3IK2CO3DMFrt85-95>98
3-Bromo-2-hydroxypyridine(CD3)2SO4NaOHH2O/DCMrt80-90>98

Note: The data in this table is representative of typical O-methylation reactions of hydroxypyridines and serves as an illustrative example.

Orthogonal Synthetic Routes for Bromine and Deuterated Methoxy Group Introduction

Orthogonal synthetic strategies allow for the introduction of the bromine atom and the deuterated methoxy group in a stepwise and independent manner, which can be advantageous for accessing a variety of analogs. One such approach could involve starting with a pre-functionalized pyridine ring that already contains the methoxy-D3 group.

For instance, 2-(methoxy-D3)pyridine can be synthesized by the deuteromethylation of 2-hydroxypyridine. Subsequent bromination of 2-(methoxy-D3)pyridine would then introduce the bromine atom at the 3-position. The regioselectivity of this bromination step is a critical consideration. Electrophilic aromatic substitution on the pyridine ring is influenced by the electronic nature of the substituents and the reaction conditions. The methoxy group is an activating, ortho-, para-directing group, which would favor substitution at the 3- and 5-positions. Careful control of the brominating agent and reaction conditions would be necessary to achieve selective bromination at the desired 3-position.

Another orthogonal approach could involve a pyridine ring synthesis where the desired substituents are introduced during the ring-forming steps. For example, condensation reactions of appropriately substituted carbonyl compounds with ammonia or its equivalents can be employed to construct the pyridine ring with the bromine and a precursor to the methoxy-D3 group already in place.

Optimization of Reaction Conditions for Isotopic Purity and Chemical Yield

Achieving high isotopic purity and chemical yield is paramount in the synthesis of deuterated compounds. For the O-deuteromethylation of 3-bromo-2-hydroxypyridine, several factors must be optimized.

The choice of base is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) are often effective in completely deprotonating the hydroxyl group, thus facilitating the subsequent reaction with the electrophilic deuterated methylating agent. Other bases like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can also be employed.

The solvent system plays a significant role. Anhydrous, aprotic solvents like tetrahydrofuran (THF) or DMF are generally preferred to prevent any H/D exchange with protic solvents, which could lower the isotopic enrichment of the final product.

Temperature control is also important. The deprotonation step is often carried out at 0 °C, followed by slow warming to room temperature after the addition of the deuterating agent. This helps to control the reaction rate and minimize potential side reactions.

The purity of the deuterated methylating agent is a direct determinant of the final product's isotopic enrichment. High-purity CD3I (>99% D) is readily available and should be used to ensure the highest possible deuterium incorporation.

A study on the deuteration of methyl groups on nicotinic acid derivatives demonstrated that H-D exchange could be achieved by heating in a solution of sodium deuteroxide in deuterium oxide (NaOD/D2O). nih.gov This method, while effective for certain substrates, may not be suitable for the O-methylation of 3-bromo-2-hydroxypyridine due to the nature of the reaction.

Advanced Spectroscopic Techniques for Deuterium Content and Positional Analysis (excluding basic compound identification)

Confirmation of the successful synthesis of this compound and the determination of its isotopic purity and the precise location of the deuterium atoms require advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): The most straightforward indication of successful deuteration is the disappearance or significant reduction in the intensity of the methoxy proton signal (typically a singlet around 3.9-4.1 ppm) in the ¹H NMR spectrum compared to the non-deuterated analog. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A single resonance in the ²H NMR spectrum at a chemical shift corresponding to the methoxy group provides direct evidence of deuterium incorporation at that position. wikipedia.orgmagritek.com The integration of this signal, when compared to a known standard, can be used for the quantitative determination of deuterium content. sigmaaldrich.com

¹³C NMR: The carbon of the CD3 group will exhibit a characteristic multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium atoms (spin I=1). This provides unambiguous confirmation of the CD3 group. The C-D coupling constant can also be measured.

2D NMR Techniques: While less critical for this specific molecule where the deuterium position is straightforward, techniques like ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the methoxy group to the pyridine ring, especially in more complex deuterated molecules.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular ion peak will be shifted by +3 Da compared to its non-deuterated counterpart, confirming the incorporation of three deuterium atoms. The isotopic cluster pattern will also be distinct.

Fragmentation Analysis: The fragmentation pattern in the mass spectrum can provide further structural confirmation. The loss of a CD3 radical (mass 18) from the molecular ion would be a key fragmentation pathway, in contrast to the loss of a CH3 radical (mass 15) in the non-deuterated compound. Analysis of the fragment ions can help to confirm that the deuterium atoms are located on the methoxy group and not elsewhere in the molecule. researchgate.netacs.org

By employing a combination of these synthetic and analytical techniques, this compound can be prepared with high chemical and isotopic purity, making it a valuable tool for various scientific investigations.

Mechanistic Investigations Employing 3 Bromo 2 Methoxy D3 Pyridine As a Mechanistic Probe

Elucidation of Reaction Pathways through Deuterium (B1214612) Tracking Experiments

Deuterium labeling is instrumental in distinguishing between proposed reaction mechanisms. researchgate.net By introducing a labeled starting material like 3-Bromo-2-(methoxy-D3)pyridine, chemists can follow the deuterium atoms through intermediates to the final products, confirming or refuting hypothetical pathways.

The reduction of pyridinium (B92312) salts is a fundamental transformation in synthetic chemistry. In many cases, the initial reduction step can be reversible, a detail that is crucial for understanding and optimizing the reaction. Deuterium labeling studies can provide definitive evidence for such reversibility. researchgate.net

Consider a reaction where a pyridinium salt, formed from the N-alkylation of this compound, is subjected to reduction by a hydride source. If the initial hydride addition is reversible, an exchange between the hydride source and the starting pyridinium salt pool would be expected. However, since the deuterium label in this compound is on the methoxy (B1213986) group, it is not directly involved in the hydride transfer to the ring. Its role is to act as a "spectator" label, confirming the integrity of the methoxy group during the transformation.

A more direct way to probe reversibility involves using a deuterated reducing agent with the non-deuterated pyridinium salt. Conversely, using this compound with a standard hydride reagent allows for precise tracking of the methoxy group. If side reactions involving the methoxy group were to occur, the distinct mass of the -OCD3 group would allow for easy detection of any such side products by mass spectrometry. A hypothetical experiment might involve quenching the reaction before completion and analyzing the recovered starting material.

Time PointCompound AnalyzedDeuterium LocationImplication
t = 0Starting Pyridinium SaltMethoxy group (-OCD3)Baseline measurement.
t = 1 hr (quenched)Recovered Pyridinium SaltMethoxy group (-OCD3)No loss or scrambling of the deuterium label indicates the methoxy group is stable under the reaction conditions.
t = 1 hr (quenched)Dihydropyridine ProductMethoxy group (-OCD3)Confirms the methoxy group is retained in the product.

This tracking confirms that the methoxy group remains intact and does not participate in intermolecular exchange processes, validating that the observed mechanistic insights are solely due to processes occurring at the pyridine (B92270) ring.

The primary utility of the deuterium label in this compound is its stability and distinct spectroscopic signature. The carbon-oxygen bond of the methoxy group is generally stable under a wide range of reaction conditions used for pyridine functionalization. Consequently, the trideuteromethoxy group is expected to remain intact throughout the reaction sequence.

In a typical transformation, analysis of the products and any isolable intermediates would reveal the retention of the -OCD3 group. This is valuable for several reasons:

Mass Spectrometry: The product will have a molecular weight three units higher than its non-deuterated counterpart. This allows for easy differentiation in complex mixtures and provides a clear marker for tracking the compound through separation processes.

NMR Spectroscopy: In ¹H NMR, the characteristic singlet for the methoxy protons (around 3.8-4.0 ppm) will be absent. In ²H (deuterium) NMR, a signal corresponding to the -OCD3 group will be present, confirming its location. In ¹³C NMR, the carbon of the -OCD3 group will show a characteristic multiplet due to coupling with deuterium.

This predictable distribution pattern ensures that the label serves as a reliable tracer for the entire molecule, confirming that the core structure, including its 2-methoxy substituent, is preserved during the reaction.

Application in Studies of Dearomatization Processes of Pyridine Systems

The dearomatization of pyridines is a powerful strategy for synthesizing valuable saturated nitrogen-containing heterocycles like piperidines. nih.gov Mechanistic studies, often supported by deuterium labeling, are crucial for understanding the regio- and stereoselectivity of these complex transformations. nih.gov

When this compound is subjected to a dearomatization reaction, such as a catalytic hydrogenation or a nucleophilic addition to a pyridinium derivative, the deuterated methoxy group serves as a silent observer. Its presence does not electronically influence the dearomatization process on the ring but allows for unambiguous characterization of the products. For instance, in a tandem dearomatization/alkylation reaction, it is critical to confirm that the final product originates from the initial pyridine. acs.org The presence of the -OCD3 group in the final tetrahydropyridine (B1245486) or piperidine (B6355638) product, confirmed by mass spectrometry, provides unequivocal evidence of this pathway. This eliminates ambiguity that could arise if, for example, a catalyst decomposed and generated fragments that led to unexpected side products.

Insight into Regioselectivity and Stereoselectivity in Pyridine Functionalization

Achieving regioselectivity in the functionalization of substituted pyridines is a significant synthetic challenge. nih.gov The electronic and steric nature of existing substituents directs incoming reagents to specific positions (ortho, meta, or para). While the kinetic isotope effect of the -OCD3 group compared to a -OCH3 group is negligible for reactions at the pyridine ring (a secondary effect), its role as a structural label is highly significant.

In reactions where a nucleophile or radical adds to the pyridine ring, multiple regioisomers can be formed. For example, functionalization of 3-bromo-2-methoxypyridine (B87399) could potentially occur at the C4, C5, or C6 positions. Differentiating between these isomers can be challenging. By using this compound, the resulting product mixture can be analyzed more easily. The distinct mass signature allows for the confident identification of all adducts derived from the starting material. Subsequent analysis, for example using 2D NMR techniques like NOESY, can establish the exact regiochemistry by observing spatial correlations between the protons on the ring and the substituent that was added. The deuterated methoxy group provides a fixed reference point in the molecule, simplifying spectral interpretation.

A hypothetical study on the regioselectivity of a C-H functionalization reaction could yield the data presented in the table below, where the deuterated probe simplifies product identification.

ProductObserved Mass (M+H)⁺Deduced StructureRegioselectivity Outcome
Isomer A[M+R+3]⁺4-Substituted-3-bromo-2-(methoxy-D3)pyridineMajor Product
Isomer B[M+R+3]⁺6-Substituted-3-bromo-2-(methoxy-D3)pyridineMinor Product

Applications of 3 Bromo 2 Methoxy D3 Pyridine in Advanced Organic Synthesis

Role as a Labeled Building Block for Complex Heterocyclic Structures

The pyridine (B92270) scaffold is a ubiquitous feature in a vast number of biologically active compounds and functional materials. researchgate.netossila.com 3-Bromo-2-(methoxy-D3)pyridine serves as a key starting material for the synthesis of more intricate molecular architectures, where the deuterium-labeled methoxy (B1213986) group provides a means to track the molecule's fate in subsequent transformations or biological assays.

Dearomatization reactions are a powerful class of transformations that convert flat, aromatic compounds into three-dimensional, saturated or partially saturated ring systems. nih.gov This strategy is of paramount importance in modern drug discovery, as it allows for the exploration of new chemical space and the generation of molecules with more complex and biologically relevant shapes. The process often involves the disruption of the aromatic system through the addition of nucleophiles or through reductive methods. nih.govacs.org

The use of this compound in dearomatization strategies allows for the synthesis of polycyclic compounds bearing a stable isotopic label. For instance, a tandem process involving dearomatization followed by a subsequent reaction can lead to the formation of complex heterocyclic frameworks. The deuterium (B1214612) label on the methoxy group remains intact during these transformations, providing a valuable tool for mechanistic studies or for use in metabolic profiling of the final products.

A representative dearomatization strategy could involve the following steps:

Activation of the pyridine ring towards nucleophilic attack.

Addition of a nucleophile to dearomatize the ring.

Subsequent intramolecular reaction to form a new ring.

Reaction Step Description Significance of D3-Label
Activation The pyridine nitrogen is treated with an activating agent to make the ring more electrophilic.The label is unaffected by this step.
Nucleophilic Dearomatization A nucleophile attacks the activated pyridine ring, breaking the aromaticity.The deuterated methoxy group can influence the regioselectivity of the attack due to electronic effects.
Cyclization An intramolecular reaction, often triggered by the initial nucleophilic attack, forms a new fused ring system.The label serves as a silent marker in the final polycyclic product.

Pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines are important classes of fused N-heterocycles that exhibit a wide range of biological activities. The synthesis of isotopically labeled versions of these compounds is of significant interest for pharmacological studies.

Pyrazolo[1,5-a]pyridines: The synthesis of labeled pyrazolo[1,5-a]pyridines can be achieved through the [3+2] cycloaddition of N-aminopyridinium ylides with alkynes or alkenes. organic-chemistry.org In this context, this compound can be converted into the corresponding N-aminopyridinium salt, which then serves as the precursor for the ylide. The subsequent cycloaddition reaction furnishes the desired labeled pyrazolo[1,5-a]pyridine core.

Triazolo[1,5-a]pyridines: Several synthetic routes to triazolo[1,5-a]pyridines have been developed, often involving the cyclization of 2-hydrazinopyridines or the reaction of 2-aminopyridines with reagents that provide the remaining two nitrogen atoms of the triazole ring. organic-chemistry.orgnih.gov Starting from this compound, one could envision a pathway involving the displacement of the bromo group with hydrazine, followed by cyclization to afford the labeled triazolo[1,5-a]pyridine.

Heterocycle General Synthetic Strategy Role of this compound
Pyrazolo[1,5-a]pyridine[3+2] Cycloaddition of an N-aminopyridinium ylide. organic-chemistry.orgPrecursor to the deuterated N-aminopyridinium ylide.
Triazolo[1,5-a]pyridineCyclization of a 2-hydrazinopyridine derivative. organic-chemistry.orgStarting material for the synthesis of the deuterated 2-hydrazinopyridine intermediate.

Development of Subsequent Functionalization Strategies While Retaining Deuterium Label

A key advantage of using this compound as a building block is the ability to perform further chemical modifications on the molecule while preserving the isotopic label. The bromine atom at the 3-position is particularly amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions allow for the introduction of a diverse array of substituents at this position, including aryl, vinyl, and alkynyl groups.

The reaction conditions for these cross-coupling reactions are typically mild enough to not cause any scrambling or loss of the deuterium atoms from the methoxy group. This allows for the late-stage functionalization of the deuterated pyridine core, providing access to a library of labeled compounds from a single common intermediate.

Reaction Type Reactant Product Functionality Label Retention
Suzuki-Miyaura CouplingAryl or heteroaryl boronic acid/esterAryl or heteroaryl groupHigh
Heck CouplingAlkeneVinyl groupHigh
Sonogashira CouplingTerminal alkyneAlkynyl groupHigh
Buchwald-Hartwig AminationAmineAmino groupHigh

Utility as a Research Tool in Medicinal Chemistry Studies (e.g., for Absorption, Distribution, Metabolism, and Excretion (ADME) studies of related drug candidates)

The incorporation of deuterium into drug candidates has become a well-established strategy in medicinal chemistry to improve their pharmacokinetic profiles. acs.org This approach is based on the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a deuterium atom can slow down the rate of metabolic reactions that involve the cleavage of the C-H bond.

This compound is a valuable tool for investigating the metabolic fate of drug candidates containing a 2-methoxypyridine (B126380) moiety. The methoxy group is a common site of metabolism, often undergoing O-demethylation by cytochrome P450 enzymes. By replacing the hydrogens of the methoxy group with deuterium, the rate of this metabolic pathway can be significantly reduced.

In ADME studies, a drug candidate and its deuterated analog, synthesized using this compound, can be administered to test subjects. By comparing the metabolic profiles of the two compounds, researchers can gain valuable insights into the following:

Metabolic Stability: A longer half-life for the deuterated compound would indicate that O-demethylation is a significant metabolic pathway.

Metabolite Identification: The presence of specific metabolites in the non-deuterated compound that are absent or reduced in the deuterated version can help to identify the products of O-demethylation.

Drug-Drug Interactions: By understanding the metabolic pathways, potential interactions with other drugs that are metabolized by the same enzymes can be predicted.

The use of this compound as a research tool allows medicinal chemists to proactively design drug candidates with improved metabolic stability and more predictable pharmacokinetic properties.

Computational and Theoretical Studies on Deuterated Pyridine Systems

Density Functional Theory (DFT) Calculations for Energetics of Deuterium (B1214612) Exchange

Density Functional Theory (DFT) has become a standard method for investigating the energetics of hydrogen/deuterium (H/D) exchange reactions in pyridine (B92270) systems due to its balance of computational cost and accuracy. jyu.fi DFT calculations are instrumental in determining the thermodynamic feasibility of deuteration at specific positions on the pyridine ring.

One key application of DFT is the calculation of the stability of reaction intermediates. For instance, in base-mediated deuteration processes, the reaction often proceeds through the formation of a carbanion intermediate. DFT calculations can predict the relative stability of carbanions formed by deprotonation at different positions (ortho, meta, para) on the pyridine ring. rsc.org A computational analysis of 2-phenyl-pyridine revealed that introducing an electron-withdrawing group at the para-position makes deprotonation at the meta-positions thermodynamically more favorable. rsc.org This is because the electron-withdrawing group stabilizes the resulting negative charge.

DFT is also employed to study the energetics of catalyst-involved H/D exchange. For iridium pincer complexes used as catalysts, DFT calculations have been used to explore the potential energy surface of various iridium-hydride and iridium-dihydrogen species that are key intermediates in the catalytic cycle. nih.gov These calculations show a relatively flat energy landscape with small energy differences (<2 kcal mol−1) between different isomeric structures, such as a classical Ir(V) tetrahydride and an Ir(III) dihydrogen–dihydride complex. nih.gov The thermodynamic and kinetic data from these DFT studies suggest that multiple iridium species are viable intermediates in the C-H activation process required for H/D exchange. nih.gov

The table below summarizes findings from a DFT study on the stability of carbanions derived from the deprotonation of modified 2-phenyl-pyridine, indicating the favorability of meta-position deuteration. rsc.org

Position of DeprotonationRelative StabilityImplication for Deuteration
OrthoLess FavorableLower likelihood of deuteration
MetaThermodynamically FavorableHigher likelihood of deuteration
ParaBlocked by EWGNo deuteration observed

This interactive table is based on computational analysis of pyridyl phosphonium salts. rsc.org

Prediction of Regioselectivity in Catalyzed Deuteration Reactions

A significant challenge in the synthesis of specifically labeled compounds like 3-Bromo-2-(methoxy-D3)pyridine is controlling the position of deuterium incorporation, known as regioselectivity. Computational studies are crucial for predicting and rationalizing the regioselectivity observed in catalyzed deuteration reactions of pyridines.

Theoretical models can explain how different catalytic systems direct deuterium to specific sites. For example, iridium-catalyzed reactions often show a strong preference for ortho-C-H activation due to the directing effect of a functional group on the substrate. archie-west.ac.uk In contrast, base-mediated deuteration of 2-phenyl-pyridine using KOtBu in DMSO-d6 leads to high deuterium incorporation at the distal meta and para positions, with negligible deuteration at the ortho positions. rsc.org Computational analysis has validated that blocking the para-position with a temporary electron-withdrawing group can successfully redirect deuteration to the meta-positions. rsc.org

Geometric constraints imposed by the catalyst-substrate interaction are also a key factor in determining regioselectivity. A Palladium-catalyzed H/D exchange of pyridines was developed that selectively deuterates the α-position (adjacent to the nitrogen atom). rsc.org The proposed mechanism involves a five-membered transition state structure, which overcomes the conventional directing effects that might favor other positions. rsc.org Similarly, computational studies on the regiodivergent alkylation of pyridines, a related C-C bond-forming reaction, have shown that the aggregation state of the organometallic reagent (e.g., tetrameric vs. dimeric clusters) can dictate whether the C4 or C2 position is functionalized. acs.org This highlights the subtle interplay of electronic and steric factors that computational models can help elucidate.

The following table outlines different catalytic systems and their observed regioselectivity in the deuteration of pyridine derivatives.

Catalytic SystemDirecting Group/MechanismObserved Regioselectivity
Iridium(I) complexesVarious directing groupsOrtho-position archie-west.ac.uk
KOtBu (base-mediated)Electronic effectsMeta/Para-positions rsc.org
Palladium with secondary phosphine oxideFive-membered geometric constraintAlpha-position rsc.org
Nickel complexesLigand effectsSite-selective exchange in N-heterocycles rsc.org

This interactive table summarizes experimentally observed and computationally supported regioselectivity in pyridine deuteration.

Quantum Chemical Modeling of Transition States and Reaction Intermediates

Understanding the detailed mechanism of a chemical reaction requires characterizing its transition states and intermediates. nih.gov Quantum chemical modeling provides the structures and energies of these fleeting species, which are often impossible to observe directly. nih.govmit.edu

For deuteration reactions, modeling the transition state of the C-H (or C-D) bond cleavage is of central importance. This is the rate-determining step in many H/D exchange processes. acs.org Methods like the growing string method can be used to automatically find reaction paths and optimize transition state geometries on the potential energy surface. nih.gov More advanced techniques, such as the nuclear-electronic orbital (NEO) method, can be used to compute transition states on a potential energy surface that includes the zero-point energy and nuclear delocalization of key nuclei, which is particularly relevant when studying isotope effects. aip.org

Recent advances have also applied machine learning to predict transition state structures rapidly, trained on large datasets of quantum chemically calculated reactions. mit.edu This approach can accelerate the discovery and optimization of new deuteration catalysts and reactions. mit.edu Furthermore, for reactions involving significant quantum effects, such as hydrogen tunneling, standard transition state theory may be insufficient. researchgate.net In such cases, more sophisticated models like semiclassical instanton theory are employed. This theory describes tunneling through the reaction barrier and can be critical for accurately predicting reaction rates, especially at lower temperatures. researchgate.net

Electronic Structure Analysis and Isotope Effects in Deuterated Pyridines

The replacement of hydrogen with deuterium is a subtle structural perturbation, yet it can lead to measurable changes in a molecule's properties, known as secondary isotope effects. These effects arise from differences in the zero-point vibrational energies of C-H and C-D bonds and can influence reaction rates and equilibria.

Computational studies have been essential in explaining the origins of secondary isotope effects on the basicity of pyridine. acs.org Deuteration at any position on the pyridine ring was found to increase its basicity. acs.org DFT calculations (at the B3LYP/cc-pVTZ level) reproduced this trend, showing that the effect is largest for substitution at the 3-position and smallest for the 2-position. acs.org The agreement between calculated and experimental results suggests that these isotope effects arise primarily from changes in vibrational zero-point energies upon protonation of the nitrogen atom, rather than from classical inductive effects. acs.org

However, other work on the ionization constants of perdeuteriated 4-substituted pyridines has proposed a "quasi-electronic isotope effect". rsc.org This theory suggests that because the C-D bond has a lower inductomeric polarizability than the C-H bond, it is less able to release electrons to meet a strong electron demand from a substituent. rsc.orgmq.edu.au This can lead to either a base-strengthening ('normal') or base-weakening ('inverse') isotope effect, depending on the electronic nature of the substituent. rsc.org

The table below presents the experimentally measured secondary isotope effects (KH/KD) on the basic ionization constants of several 4-substituted perdeuteriated pyridines. rsc.org

4-SubstituentKH/KDIsotope Effect Type
Amino (-NH2)1.028Normal (Base-strengthening)
Methoxy (B1213986) (-OCH3)1.027Normal (Base-strengthening)
Chloro (-Cl)1.013Normal (Base-strengthening)
Nitro (-NO2)0.966Inverse (Base-weakening)

This interactive table shows how the electronic nature of a substituent influences the secondary isotope effect on pyridine basicity. rsc.org

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective and Enantioselective Deuteration Methods

The synthesis of chiral deuterated compounds is a rapidly growing field, as the precise spatial arrangement of deuterium (B1214612) can significantly influence a molecule's biological activity and metabolic fate. rsc.org Future research will likely focus on developing novel catalytic methods to introduce deuterium into pyridine (B92270) rings with high stereoselectivity and enantioselectivity. While general methods for the hydrogenation of N-heteroaromatic compounds have advanced, achieving high selectivity remains a challenge due to the stability of the aromatic ring and potential catalyst poisoning by the heteroatom. rsc.org

Emerging strategies involve transition-metal catalysis (using iridium, ruthenium, rhodium, and palladium complexes) and, more recently, organocatalysis for the hydrogenation of various N-heteroaromatic compounds. rsc.org A key area of development will be the adaptation of these methods for deuteration. For instance, tandem reactions that combine dearomatization with asymmetric catalysis, such as the iridium(I)-catalyzed dearomative hydrosilylation of pyridines followed by palladium-catalyzed asymmetric allylic alkylation, could be adapted for deuterated sources. nih.gov This would enable the creation of complex, enantioenriched tetrahydropyridines from pyridine precursors. nih.gov

Another promising approach is the one-pot enantioselective C-H allylation of pyridines at the C3 position, which utilizes a tandem borane and palladium catalysis system. nih.gov Adapting such a method to use deuterated reagents could provide a direct route to chiral, deuterated pyridine derivatives. The goal is to move beyond simple deuterium labeling to the precise, three-dimensional placement of deuterium atoms to create novel molecular entities with tailored properties.

Exploration of New Catalytic Systems for Site-Specific Pyridine Deuteration

Achieving site-selectivity in the deuteration of pyridine rings is crucial for synthesizing specific isotopologues like 3-Bromo-2-(methoxy-D3)pyridine. Current methods for hydrogen isotope exchange (HIE) often rely on transition metal catalysts, but controlling the position of deuterium incorporation can be difficult. nih.gov Future research is geared towards discovering new catalytic systems that offer superior control over regioselectivity.

Iridium(I) complexes with N-heterocyclic carbene (NHC) and phosphine ligands have shown exceptional activity and selectivity in the ortho-labeling of aromatic compounds, including pyridines. archie-west.ac.uk These catalysts can achieve high levels of deuterium incorporation under mild conditions. acs.orgresearchgate.net Further exploration in this area could involve fine-tuning the steric and electronic properties of the ligands to direct deuteration to specific C-H bonds on the pyridine ring. The addition of a base, such as NaOMe, to iridium-catalyzed reactions has been shown to dramatically enhance the efficiency of deuteration for a range of N-heterocycles. nih.gov

Beyond precious metals, research into more abundant and sustainable catalysts is gaining traction. Transition metal-free systems, such as using barium oxide (BaO) as a catalyst for the D/H exchange reaction between pyridine and D2 gas, have demonstrated selectivity for the α-position. researchgate.net Similarly, photoredox-mediated protocols offer a metal-free alternative, capable of selectively installing deuterium at α-amino sp3 C-H bonds using D2O as the isotope source. princeton.edu The development of catalysts that can selectively target the C3 and C2 positions of a pyridine ring, especially in the presence of existing substituents like bromine and a methoxy (B1213986) group, is a key objective for synthesizing compounds like this compound efficiently.

Catalyst SystemSelectivity/TargetDeuterium SourceKey Features
Iridium(I) NHC/PhosphineOrtho-position to directing groupsD2 gasHigh efficiency, mild conditions, applicable to various N-heterocycles. archie-west.ac.uk
[IrCl(COD)(IMes)]/NaOMeOrtho to nitrogenMethanol-d4Base-enhancement dramatically increases reaction efficiency. nih.gov
Barium Oxide (BaO)α-position of pyridineD2 gasTransition metal-free system. researchgate.net
Photoredox Catalysisα-amino C(sp3)-H bondsD2OMetal-free approach, uses readily available deuterium source. princeton.edu
Silver-Carbonate ComplexC-H bonds in 5-membered heterocyclesCH3ODDoes not require directing groups, tolerates a wide range of functional groups. nih.gov

Expansion of this compound Applications in Complex Multistep Synthesis

3-Bromo-2-methoxypyridine (B87399) and its analogs are valuable intermediates in organic synthesis, particularly for pharmaceuticals and agrochemicals. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), while the methoxy group influences the electronic properties of the pyridine ring. The deuterated version, this compound, retains this synthetic utility while introducing the benefits of isotopic labeling.

Future applications will leverage this dual functionality. The compound can be used as a building block to construct more complex deuterated molecules. For example, incorporating it into a multi-step synthesis could yield a final active pharmaceutical ingredient (API) where the deuterated methoxy group enhances metabolic stability. This "deuterium kinetic isotope effect" can slow down metabolism at that specific site, potentially improving the drug's pharmacokinetic profile.

Furthermore, the presence of the bromine atom allows for its introduction into complex molecular scaffolds at a late stage of synthesis. This is particularly valuable in drug discovery, where late-stage functionalization allows for the rapid generation of analogs for structure-activity relationship (SAR) studies. Using this compound in place of its non-deuterated counterpart in these syntheses would allow for the creation of deuterated drug candidates without redesigning the entire synthetic route. This strategy could be applied to develop novel deuterated versions of existing pyridine-containing drugs.

Integration of Deuterium Labeling with Advanced In Situ Spectroscopic Techniques for Real-Time Mechanistic Elucidation

Deuterium labeling is a powerful tool for investigating reaction mechanisms. By replacing a proton with a deuteron, chemists can track the movement of atoms and identify bond-breaking and bond-forming steps. The integration of this labeling with advanced in situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offers a window into reaction dynamics in real-time.

In the context of this compound, the deuterated methoxy group can serve as a spectroscopic probe. For reactions involving this part of the molecule, monitoring the 2H NMR spectrum in real-time can provide direct evidence of its participation in the reaction mechanism.

For example, when studying the mechanism of a new catalytic transformation on a pyridine ring, using a deuterated substrate allows for kinetic isotope effect (KIE) studies. Comparing the reaction rates of 3-Bromo-2-methoxypyridine and this compound can reveal whether the C-D bond is broken in the rate-determining step. DFT calculations can be used in conjunction with these experimental results to build a detailed model of the reaction pathway. archie-west.ac.uk This combined experimental and computational approach is crucial for the rational design of more efficient and selective catalysts for pyridine functionalization. acs.org

Spectroscopic TechniqueApplication in Mechanistic StudiesInformation Gained
In Situ NMR Spectroscopy Real-time monitoring of reactions using deuterated substrates.Identification of intermediates, reaction kinetics, structural elucidation of transient species.
Mass Spectrometry (MS) Analysis of reaction aliquots or online monitoring.Tracking the incorporation and position of deuterium in products and intermediates.
Kinetic Isotope Effect (KIE) Studies Comparing reaction rates of deuterated vs. non-deuterated isotopologues.Determining if a specific C-H/C-D bond is broken in the rate-determining step of the reaction.
Density Functional Theory (DFT) Computational modeling of reaction pathways.Calculation of transition state energies, corroboration of experimental KIE data, prediction of reaction outcomes. archie-west.ac.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.